molecular formula C9H12N2O2 B576291 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one CAS No. 187997-07-5

5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one

Cat. No. B576291
M. Wt: 180.207
InChI Key: PXQMFLQDFNWVTC-UHFFFAOYSA-N
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Description

5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one, commonly known as HPPH, is a pyrazine derivative that has gained significant attention in scientific research due to its potential applications in photodynamic therapy (PDT). HPPH is a photosensitizer, meaning it can be activated by light to produce reactive oxygen species (ROS) that can damage cancer cells.

Scientific Research Applications

HPPH has been extensively studied for its potential applications in 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one, a non-invasive cancer treatment that involves the use of photosensitizers and light to destroy cancer cells. HPPH has shown promising results in preclinical studies for the treatment of various types of cancer, including head and neck, lung, and breast cancer. HPPH has also been studied for its potential use in imaging cancer cells, as it can be detected using fluorescence imaging techniques.

Mechanism Of Action

HPPH is activated by light in the presence of oxygen to produce ROS, which can damage cancer cells. The ROS generated by HPPH can cause oxidative stress, leading to cell death. HPPH has been shown to accumulate selectively in cancer cells, making it a promising photosensitizer for cancer treatment.

Biochemical And Physiological Effects

HPPH has been shown to have minimal toxicity and side effects in preclinical studies. However, further research is needed to determine the long-term effects of HPPH on the body. HPPH has been shown to accumulate selectively in cancer cells, making it a promising photosensitizer for cancer treatment.

Advantages And Limitations For Lab Experiments

One of the advantages of using HPPH as a photosensitizer is its selectivity for cancer cells, which can lead to fewer side effects compared to traditional cancer treatments. HPPH is also relatively easy to synthesize, making it accessible for research purposes. However, one limitation of using HPPH is its limited solubility in water, which can affect its effectiveness in vivo.

Future Directions

There are several future directions for research on HPPH. One area of focus is the development of new methods for synthesizing HPPH that can improve its solubility and effectiveness. Another area of focus is the optimization of 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one protocols using HPPH, including determining the optimal dose and light intensity for treatment. Additionally, further research is needed to determine the long-term effects of HPPH on the body and its potential applications in other areas of medicine, such as imaging and diagnosis.

Synthesis Methods

HPPH can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and oxidation reactions. One of the most common methods involves the reaction of 2,3,5,6-tetrafluorophenol with 4-penten-1-ol and hydrazine hydrate in the presence of a base. The resulting product is then oxidized to produce HPPH. Other methods involve the use of different starting materials and reagents to produce HPPH.

properties

IUPAC Name

5-hydroxy-6-pent-4-enyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-3-4-5-7-9(13)10-6-8(12)11-7/h2,6H,1,3-5H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQMFLQDFNWVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC1=C(N=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668114
Record name 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one

CAS RN

187997-07-5
Record name 5-Hydroxy-6-(pent-4-en-1-yl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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